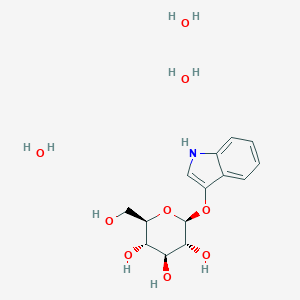![molecular formula C13H11N3O B015247 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One CAS No. 120889-04-5](/img/structure/B15247.png)
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One
Vue d'ensemble
Description
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is a compound with the molecular formula C13H11N3O . It has a molecular weight of 225.25 g/mol . The IUPAC name for this compound is 1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the transformation of milrinone to 1,3-dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one resulted in potent cAMP PDE III inhibitors . The synthesis involved the use of 2-aminopyridine-3-carboxylic acids via Curtius rearrangement .
Molecular Structure Analysis
The compound has a unique structure with an imidazo[4,5-b]pyridin-2-one core . This core has been successfully linked with other fragments to enhance the inhibitory activity of the compound .
Chemical Reactions Analysis
The compound has been used as a starting point for the synthesis of various derivatives with enhanced properties . For example, it has been used to create potent and selective BET inhibitors for the management of neuropathic pain .
Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 225.090211983 g/mol . The topological polar surface area is 45.2 Ų .
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Nitration processes of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one and its derivatives, including N-methyl derivatives, result in various nitro- and dinitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones. These reactions involve complex interactions with halogen atoms and lead to the formation of chloro(bromo)-nitro compounds (Smolyar et al., 2007).
Mutagenic Potency Studies
- Structural isomers of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have been synthesized and evaluated for their mutagenic potency. The mutagenicity varies depending on the structural features that allow resonance between the phenyl and imidazo[4,5-b]pyridine substituents (Chrisman et al., 2008).
Novel Synthetic Routes
- New synthetic routes have been explored for 6-substituted-imidazo[4,5-c]pyridin-2-ones from 4-aminopyridine. This involves the transformation of 4-aminopyridine protected as alkyl carbamates through nitration and other reactions to form various imidazo[4,5-c]pyridin-2-ones (Bakke et al., 2003).
Corrosion Inhibition Studies
- Imidazo[1,2-a]pyridine derivatives have been investigated as corrosion inhibitors for carbon steel in saline solutions. These studies involve experimental and theoretical approaches, including potentiometric polarization measurements and quantum mechanical calculations (Kubba & Al-Joborry, 2020).
Pharmaceutical Applications
- Synthesis of potential anticancer agents includes imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. These compounds have been shown to inhibit mitosis and possess significant antitumor activity, contributing to the development of new therapeutic agents (Temple et al., 1987).
Conformational Studies in Drug Design
- Substituted imidazo[1,2-a]pyridines have been studied for their antiulcer activity, focusing on the relationship between molecular conformation and biological activity. This research aids in understanding the pharmacological actions of such compounds and their potential as antiulcer drugs (Kaminski et al., 1989).
Mécanisme D'action
While the exact mechanism of action of 1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One is not specified in the retrieved documents, related compounds have been found to inhibit the bromodomain and extra-terminal (BET) proteins . This inhibition reduces neuroinflammation and excitability, thereby alleviating neuropathic pain .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-6-phenyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYMCBRGMDRAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399990 | |
| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One | |
CAS RN |
120889-04-5 | |
| Record name | 1-Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















